molecular formula C25H38O3 B15020559 (8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate

(8xi,9xi,10xi,13xi,14xi,16alpha)-16,17-Dimethyl-20-oxopregn-5-en-1-yl acetate

Cat. No.: B15020559
M. Wt: 386.6 g/mol
InChI Key: BMCREEPJVHSYOD-QVGBZZFTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE is a complex organic compound with a molecular formula of C23H34O3 . This compound is known for its intricate structure, which includes multiple fused rings and various functional groups, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE involves several steps. One common method includes the acetylation of pregnenolone acetate . The reaction conditions typically involve the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

1-ACETYL-1,2,9A,11A-TETRAMETHYL-1H,2H,3H,3AH,3BH,4H,6H,7H,8H,9H,9AH,9BH,10H,11H,11AH-CYCLOPENTA[A]PHENANTHREN-9-YL ACETATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets in the body. It may bind to steroid receptors, influencing gene expression and modulating various physiological processes. The pathways involved include those related to hormone regulation and metabolic processes .

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H38O3

Molecular Weight

386.6 g/mol

IUPAC Name

[(16R,17S)-17-acetyl-10,13,16,17-tetramethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-1-yl] acetate

InChI

InChI=1S/C25H38O3/c1-15-14-21-19-11-10-18-8-7-9-22(28-17(3)27)24(18,5)20(19)12-13-23(21,4)25(15,6)16(2)26/h10,15,19-22H,7-9,11-14H2,1-6H3/t15-,19?,20?,21?,22?,23?,24?,25-/m1/s1

InChI Key

BMCREEPJVHSYOD-QVGBZZFTSA-N

Isomeric SMILES

C[C@@H]1CC2C3CC=C4CCCC(C4(C3CCC2([C@@]1(C)C(=O)C)C)C)OC(=O)C

Canonical SMILES

CC1CC2C3CC=C4CCCC(C4(C3CCC2(C1(C)C(=O)C)C)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.